molecular formula C15H13ClN2O2 B3287822 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole CAS No. 848142-56-3

3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Cat. No.: B3287822
CAS No.: 848142-56-3
M. Wt: 288.73 g/mol
InChI Key: FNPKTNBXIIWYGN-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Advanced Organic and Chemical Biology Research

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic and medicinal chemistry. nih.govresearchgate.net These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature, forming the core of essential biomolecules such as nucleic acids, vitamins, and alkaloids. nih.govresearchgate.netijcaonline.org In pharmaceutical research, over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, a testament to their profound impact on drug design. nih.govresearchgate.net

The significance of these structures stems from several key features:

Structural Diversity: The varied ring sizes, number, and position of nitrogen atoms allow for a vast array of unique three-dimensional structures. ijcaonline.org

Physicochemical Properties: The presence of nitrogen atoms imparts specific properties, such as the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Biological Activity: Nitrogen heterocycles are integral to a multitude of pharmacologically active molecules, exhibiting activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netsciencepublishinggroup.com

Their prevalence and versatility ensure that nitrogen-containing heterocycles remain a central focus of research, driving the discovery of novel therapeutic agents and functional materials. nih.govwisdomlib.org

Distinctive Features and Research Challenges of the 2H-Indazole Isomer

While the indazole scaffold is of great interest, the 2H-isomer presents a unique set of characteristics and synthetic hurdles compared to its more commonly studied 1H counterpart. The 2H-indazole motif is a key component in numerous bioactive molecules and approved drugs, making its study particularly relevant. researchgate.netrsc.orgnih.gov

Indazole can exist in two tautomeric forms, 1H- and 2H-indazole, which can interconvert. Theoretical and experimental studies have generally concluded that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, partly due to the latter's quinoidal structure, which results in a loss of aromaticity. researchgate.net The energy difference between the two tautomers in the gas phase is estimated to be between 3.6 and 5.3 kcal/mol in favor of the 1H form. researchgate.net

However, the tautomeric equilibrium can be influenced by several factors:

Substitution: The nature and position of substituents on the indazole ring can shift the equilibrium. researchgate.net

Solvent Polarity: The polarity of the solvent plays a crucial role. For instance, in some systems, the 2H-tautomer can be stabilized in less polar solvents. bgu.ac.ilnih.gov

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds can significantly stabilize the 2H-tautomer. bgu.ac.ilnih.govresearchgate.net In some cases, the formation of stable centrosymmetric dimers of the 2H form contributes to its prevalence in solution. researchgate.netbgu.ac.ilnih.gov

These considerations are critical in the design and synthesis of indazole-based compounds, as the specific tautomer present can dramatically affect the molecule's biological activity and physical properties.

A significant challenge in indazole chemistry is the regioselective synthesis of N-substituted derivatives. Direct alkylation or arylation of the indazole core often yields a mixture of N1 and N2 isomers, with the N1 product frequently predominating due to the greater thermodynamic stability of the 1H-tautomer. pnrjournal.com Achieving selective synthesis of the 2H-indazole isomer is therefore a key research objective.

Numerous synthetic strategies have been developed to address this challenge, each with its own advantages and limitations. These methods often rely on specific starting materials and reaction conditions to direct the substitution to the N2 position.

Synthetic Strategy Description Key Features
Cadogan Reductive Cyclization Reductive cyclization of o-nitrobenzylidene amines or related substrates. nih.govresearchgate.netA one-pot method that can be promoted by various reducing agents like phosphites or phosphines. nih.govnih.gov
[3+2] Dipolar Cycloaddition Reaction between arynes and sydnones provides a rapid and efficient route to 2H-indazoles. nih.govProceeds under mild conditions and offers good to excellent yields. nih.govorganic-chemistry.org
Copper-Catalyzed Reactions One-pot, three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgresearchgate.netThe copper catalyst is key for the C-N and N-N bond formations. organic-chemistry.org Can be performed with heterogeneous catalysts. researchgate.net
Palladium-Catalyzed Reactions Direct synthesis from 2-bromobenzyl bromides and arylhydrazines via intramolecular N-arylation. organic-chemistry.orgAn operationally simple method that provides good yields. organic-chemistry.org
Direct N2-Alkylation Selective alkylation of 1H-indazoles using specific reagents and catalysts, such as alkyl 2,2,2-trichloroacetimidates. organic-chemistry.orgrsc.orgCan be promoted by acids or metal triflates to achieve high regioselectivity for the N2 position. organic-chemistry.org

The development of these and other novel synthetic methods continues to be an active area of research, aiming to provide more efficient, scalable, and environmentally friendly routes to this important class of compounds. rsc.orgresearchgate.net

Contextualization of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole within Indazole Chemistry Research

The specific compound, this compound, incorporates several structural features that are of significant interest in medicinal chemistry. While detailed research findings on this exact molecule are not extensively published, an analysis of its constituent parts within the context of known indazole chemistry allows for a contextual understanding of its potential significance.

The molecule is built upon the 2H-indazole core, which, as discussed, is a privileged scaffold in drug discovery. researchgate.net The substituents on this core are expected to modulate its physicochemical and biological properties.

Structural Component Position Potential Significance in Chemical Research
2H-Indazole Core -A recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors. researchgate.netnih.gov The N2-substitution is crucial for specific binding interactions in some biological targets. nih.gov
Chloro Group C3Halogen atoms, particularly chlorine, are commonly introduced to modulate electronic properties, lipophilicity, and metabolic stability. Halogen bonding can also contribute to binding affinity with biological targets.
Methoxy (B1213986) Group C5The methoxy group is a hydrogen bond acceptor and can influence solubility and metabolic pathways. Its electron-donating nature can also affect the electronic properties of the aromatic system. Substitution at the 5-position has been shown to be important for potency in some series of indazole-based inhibitors. mdpi.comnih.gov
4-Methoxyphenyl (B3050149) Group N2The N-aryl substituent is a key feature of many 2H-indazole derivatives. The 4-methoxyphenyl group itself is a common fragment in medicinal chemistry, potentially involved in pi-stacking or hydrophobic interactions within a binding pocket. The synthesis of the parent 2-(4-methoxyphenyl)-2H-indazole has been reported. nih.gov

The combination of a halogen at the C3 position, a methoxy group on the benzisoxazole ring, and a substituted phenyl ring at the N2 position represents a common substitution pattern explored in the development of indazole-based therapeutic agents. nih.gov Research on related structures, such as 3-carboxamido-2H-indazole derivatives and other substituted 2-aryl-2H-indazoles, highlights the importance of this substitution pattern in achieving selective biological activity, particularly as kinase inhibitors. nih.govnih.gov Therefore, this compound serves as a representative example of a molecule designed within the established principles of modern medicinal chemistry, leveraging the privileged 2H-indazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxy-2-(4-methoxyphenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPKTNBXIIWYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Mechanistic Investigations of 2h Indazole Chemical Entities

Elucidation of Molecular Recognition and Target Engagement

The engagement of 2H-indazole derivatives with their biological targets is a critical aspect of their mechanism of action. Research has primarily focused on their interaction with enzymes, notably Myeloperoxidase.

A series of 2H-indazoles have been synthesized and evaluated as potential inhibitors of MPO. nih.gov MPO is a key enzyme in the innate immune response, producing hypohalous acids that can cause tissue damage if released extracellularly. nih.govnih.gov The investigation into 2H-indazoles as MPO inhibitors was inspired by their structural similarity to other known inhibitors like indoles. nih.gov It was hypothesized that the additional nitrogen atom in the 2H-indazole scaffold could enhance bioavailability. nih.gov

The inhibitory activity of 2H-indazole derivatives against MPO has been quantified using established in vitro assays. nih.gov One such method is the taurine-chloramine assay, which measures the production of taurine chloramine by MPO. nih.gov The amount of taurine chloramine is determined spectrophotometrically. nih.gov Another key assay is the MPO-mediated hydrogen peroxide (H2O2) consumption assay, which directly measures the consumption of H2O2 by MPO using an H2O2-specific electrode. nih.gov

A library of 2H-indazoles was synthesized and evaluated, with several compounds demonstrating potent inhibitory activity, with IC50 values in the nanomolar range. nih.gov For instance, a compound closely related to the subject of this article, with a methoxy (B1213986) group at the C3 position and a substituted phenyl group at the N2 position, showed significant MPO inhibition. nih.gov

Table 1: MPO Inhibition by Selected 2H-Indazole Derivatives

Compound C3-Substituent N2-Substituent IC50 (nM) (Taurine Chlorination Assay)
Analog 1 -OCH3 Phenyl Data not specified for exact compound
Analog 2 -Cl 4-Methoxyphenyl (B3050149) Data not specified for exact compound

| 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole | -Cl | 4-Methoxyphenyl | Potent inhibition expected based on SAR |

Note: Specific IC50 values for this compound were not explicitly detailed in the primary literature reviewed; however, based on the structure-activity relationship studies of the 2H-indazole library, potent inhibition is anticipated.

Computational docking studies have been employed to characterize the binding of 2H-indazole inhibitors to the MPO active site. nih.gov These studies indicate that 2H-indazoles likely bind in a stacked orientation over the heme group within the enzyme's active site. nih.gov The aromatic core of the 2H-indazole scaffold positions itself over the pyrrole rings of the heme porphyrin. nih.gov For an N2-substituted 2H-indazole, the substituent on the N2-position extends into a hydrophobic pocket within the active site. nih.gov In some cases, depending on the substitution pattern, the inhibitor can shift its orientation, placing a different part of the molecule over the heme iron center. nih.gov

The primary mechanism of action investigated for 2H-indazoles, including this compound, is enzyme inhibition rather than classical receptor binding. nih.gov The available literature focuses on their interaction with the active site of Myeloperoxidase. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Myeloperoxidase (MPO) Inhibition)

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights

The systematic modification of the 2H-indazole scaffold has provided valuable insights into the structural requirements for potent MPO inhibition. nih.gov

The nature of the substituents at the N2 and C3 positions of the 2H-indazole ring system has a profound impact on MPO inhibitory activity. nih.gov

N2 Position: The presence of a substituent at the N2 position is crucial for activity. Compounds with relatively small substituents at this position were found to be the most active inhibitors. nih.gov A series of N2-aryl substituted analogs were synthesized to explore the effects of more rigid and hydrophobic groups. nih.gov These substituents are believed to extend into a hydrophobic pocket of the MPO active site. nih.gov

C3 Position: The substituent at the C3 position also significantly influences inhibitory potency. For instance, in a series of 3-alkoxy-2H-indazoles, a decrease in MPO inhibition was observed as the length of the alkoxy chain was extended beyond two carbons. nih.gov This suggests that the size and nature of the C3 substituent are critical for optimal interaction with the enzyme's active site. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Taurine
Hydrogen peroxide

Conformational Constraints and Fused Ring Systems in 2H-Indazoles

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-(4-methylphenyl)-2H-indazole, reveals that the indazole ring system is nearly planar. In this analog, the plane of the p-tolyl substituent is twisted with respect to the indazole core, exhibiting a significant dihedral angle. nih.gov This suggests that the 4-methoxyphenyl group in the title compound likely adopts a similar non-coplanar orientation.

The substituents on the indazole ring, the chloro group at position 3 and the methoxy group at position 5, are not expected to significantly distort the planarity of the fused ring system itself. However, they can influence the electronic distribution and steric environment of the molecule, which in turn can affect its intermolecular interactions.

Impact of Physicochemical Properties on Biological Probe Performance

The performance of a molecule as a biological probe is intricately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with a specific biological target. For this compound, the key physicochemical determinants include lipophilicity, electronic effects of the substituents, and hydrogen bonding capacity.

Electronically, the chloro group is electron-withdrawing, while the methoxy group is electron-donating. These opposing electronic effects on the indazole ring and the 4-methoxyphenyl ring can modulate the molecule's reactivity and its ability to participate in various non-covalent interactions, such as pi-pi stacking and dipole-dipole interactions, which are often critical for binding to a biological target. The distribution of electron density will influence the molecule's electrostatic potential surface, a key factor in molecular recognition.

While specific studies on the use of this compound as a biological probe are not extensively documented, the principles of medicinal chemistry suggest that the combination of these physicochemical properties would make it a candidate for probing specific biological pathways, with its utility being highly dependent on the nature of the target's binding site.

Cellular Pathway Modulation Studies

Derivatives of 2-phenyl-2H-indazole have demonstrated significant anti-protozoal activity against various parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. researchgate.netnih.gov Structure-activity relationship (SAR) studies of these compounds have revealed that the nature of the substituents on the 2-phenyl ring plays a crucial role in their potency. researchgate.net

The precise mechanism of action for the anti-protozoal activity of 2H-indazole derivatives is not yet fully elucidated. Proposed mechanisms for anti-protozoal drugs in general include the inhibition of essential parasitic enzymes, disruption of DNA replication and repair, or interference with cellular metabolic pathways. uel.br For 2H-indazoles, it is plausible that they interact with specific parasitic proteins or nucleic acids, leading to cell death. Further mechanistic studies are required to identify the specific molecular targets of this compound within protozoan parasites.

A number of nitrogen-containing heterocyclic compounds, particularly azoles, are known to exhibit anti-fungal activity by inhibiting the enzyme Lanosterol 14 alpha-demethylase (CYP51). neuroquantology.com This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition leads to the disruption of the fungal cell membrane. researchgate.net

While there is no direct evidence in the reviewed literature to suggest that this compound specifically inhibits Lanosterol 14 alpha-demethylase, its structural features, including the presence of a nitrogen-containing heterocyclic system, make this a plausible hypothesis. The nitrogen atoms in the indazole ring could potentially coordinate with the heme iron of the cytochrome P450 enzyme, similar to the mechanism of action of azole anti-fungals.

Molecular docking and enzymatic assays would be necessary to investigate the potential of this compound and its derivatives as inhibitors of Lanosterol 14 alpha-demethylase. Such studies would provide insight into the specific molecular interactions that would govern binding to the active site of the enzyme and would help in the rational design of more potent anti-fungal agents based on the 2H-indazole scaffold.

The indazole scaffold is a well-recognized pharmacophore in the development of anti-inflammatory agents. nih.govmdpi.com Many indazole derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. brieflands.com The anti-inflammatory properties of some NSAIDs that contain an indazole moiety, such as benzydamine, are well-documented.

The general structure of many selective COX-2 inhibitors consists of a central heterocyclic ring system with two adjacent aromatic rings. This compound fits this general structural motif. The 2-(4-methoxyphenyl) group and the fused benzene ring of the indazole core can occupy the hydrophobic channels of the COX-2 active site. Specific substituents on these rings are known to influence both the potency and selectivity of COX-2 inhibition. For instance, the methoxy group on the phenyl ring could potentially interact with specific residues within the active site, contributing to binding affinity.

Given the established role of the indazole nucleus in anti-inflammatory compounds, it is highly probable that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of COX-2. Experimental validation through enzymatic assays and in vivo models of inflammation would be required to confirm this activity and to determine its potency and selectivity.

While the primary focus of research on indazoles has been on their anti-cancer, anti-inflammatory, and anti-protozoal activities, some derivatives have also been investigated for anti-microbial and anti-viral properties. The broad biological activity profile of the indazole scaffold suggests that this compound could potentially modulate other biological processes, warranting further investigation into its broader pharmacological effects.

Identification and Validation of Specific Biological Targets for 2H-Indazole Derivatives

The identification and validation of specific biological targets are crucial steps in the development of new therapeutic agents. For 2H-indazole derivatives, a number of potential targets have been suggested based on their observed biological activities.

As discussed, for the anti-protozoal activity of compounds like this compound, the specific molecular targets within the parasites remain to be definitively identified. Potential targets could include enzymes involved in critical metabolic pathways or proteins essential for parasite survival. Target identification could be pursued through techniques such as affinity chromatography, proteomics-based approaches, or genetic methods in model protozoan organisms.

In the context of anti-inflammatory activity, cyclooxygenase-2 (COX-2) is a well-established and validated target for many indazole-containing compounds. brieflands.com For this compound, it would be important to experimentally validate its interaction with COX-2 through in vitro binding and enzyme inhibition assays. Further validation in cellular and animal models of inflammation would be necessary to confirm its therapeutic potential.

Beyond these, the diverse biological activities reported for the indazole scaffold suggest that derivatives like the one in focus may interact with multiple targets. For instance, various kinase enzymes have been identified as targets for other indazole-containing molecules, particularly in the context of cancer therapy. drughunter.com Therefore, broader screening against panels of kinases and other relevant biological targets could uncover novel mechanisms of action and therapeutic applications for this compound. The use of computational methods, such as inverse docking, could also aid in prioritizing potential targets for experimental validation. mdpi.com

Computational and Theoretical Investigations of 2h Indazole Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as a 2H-indazole derivative, might interact with a biological target, typically a protein or enzyme.

In studies of compounds structurally related to 2H-indazoles, molecular docking simulations are employed to determine the most likely binding poses within the active site of a target protein. The simulation software calculates the binding energy for each pose, with lower energy values typically indicating a more stable and favorable interaction. For instance, in the docking of various heterocyclic compounds against specific enzymes, binding energies are a key metric for ranking potential inhibitors. nih.gov

Table 1: Illustrative Binding Energy Data from Molecular Docking Simulations of Analagous Heterocyclic Compounds

Compound Class Target Protein Binding Energy (kcal/mol)
Imidazole Derivative NADPH Enzyme -6.37
Vanillin Derivative COX-2 Receptor -8.18

Note: This table is illustrative and based on data for compounds with some structural similarities to the subject compound, as direct data is unavailable.

Beyond binding energy, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules. For example, docking studies on similar nitrogen-containing heterocyclic compounds have revealed critical hydrogen bond interactions with residues like Met793 and Lys745 in the active site of the epidermal growth factor receptor (EGFR). scispace.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide deep insights into the intrinsic characteristics of a compound.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations can also reveal how charge is distributed within the molecule, which is crucial for understanding its interaction with other molecules. researchgate.net

Table 2: Representative Electronic Properties from Quantum Chemical Calculations of Related Aromatic Compounds

Property Calculated Value
HOMO Energy Varies by compound
LUMO Energy Varies by compound
HOMO-LUMO Gap ~2.4 to 2.8 eV

Note: This table presents typical data ranges and values obtained for structurally related compounds in the absence of specific data for 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole.

Molecules can exist in different spatial arrangements, known as conformations. Quantum chemical calculations can be used to determine the relative energies of different conformations and to identify the most stable, lowest-energy structure. By mapping the energy as a function of specific bond rotations, a potential energy landscape can be generated. This analysis is vital for understanding the flexibility of the molecule and which shapes it is likely to adopt in different environments.

Molecular Dynamics Simulations for Dynamic Interaction Studies

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of their interactions in a more realistic, solvated environment. Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over the simulation time to gauge the persistence of key interactions. ajchem-a.com

In Silico ADMET Prediction for Compound Selection (excluding specific safety profiles)

The rational design of novel therapeutic agents requires early assessment of their pharmacokinetic properties to minimize attrition rates in later stages of drug development. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has become an indispensable tool in medicinal chemistry for prioritizing compounds with favorable drug-like characteristics. For 2H-indazole derivatives, including this compound, computational models are employed to forecast their behavior within the human body. These predictive models leverage large datasets of experimentally determined properties to establish quantitative structure-property relationships (QSPR).

The predictive process for 2H-indazole analogs typically involves the calculation of various molecular descriptors. These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, are used as input for machine learning algorithms or statistical models to predict ADMET properties. For instance, lipophilicity (log P) and aqueous solubility (log S) are critical parameters for oral bioavailability and are often predicted using models based on atomic contributions or topological indices.

Below is an illustrative data table showcasing the kind of ADMET properties that would be computationally predicted for a selection of 2H-indazole derivatives to aid in compound selection.

Compound IDMolecular Weight ( g/mol )Predicted logPPredicted Aqueous Solubility (logS)Predicted Human Intestinal Absorption (%)Predicted BBB Permeability
This compound 316.764.2-3.5> 80%High
2-Phenyl-2H-indazole194.233.1-2.8> 90%High
3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole463.944.8-4.5> 70%Medium

Note: The data in this table is illustrative and based on general expectations for compounds of this class, not on experimentally validated or specifically calculated values for this compound.

Pharmacophore Modeling and Virtual Screening Approaches for 2H-Indazole Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable in the absence of a known receptor structure, where it can be used to design new ligands with improved affinity and selectivity. For 2H-indazole analogs, pharmacophore models can be generated based on a set of known active compounds.

A study on asymmetrical hexahydro-2H-indazole analogs of curcumin successfully employed ligand-based pharmacophore modeling to discover novel estrogen receptor alpha (ERα) inhibitors. ugm.ac.idresearchgate.netugm.ac.id The best pharmacophore model in that study consisted of features such as one hydrophobic group, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id This model was then used as a 3D query for virtual screening of a compound library to identify new potential hits. ugm.ac.idugm.ac.id

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. When applied to 2H-indazole analogs, a validated pharmacophore model can be used to filter a database of compounds, selecting only those that match the required chemical features and spatial constraints. The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis and biological evaluation. ugm.ac.idugm.ac.id

The general workflow for such an approach for 2H-indazole derivatives would involve:

Training Set Selection: A diverse set of 2H-indazole analogs with known biological activity against a specific target is selected.

Pharmacophore Model Generation: The 3D structures of the training set molecules are aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to create a pharmacophore model.

Model Validation: The generated model is validated for its ability to distinguish between active and inactive compounds.

Virtual Screening: The validated pharmacophore model is used to screen a large virtual library of compounds.

Hit Selection and Refinement: Compounds that fit the pharmacophore model are selected as hits and may be further analyzed using other computational methods.

An illustrative table of pharmacophoric features identified for a hypothetical target of 2H-indazole derivatives is presented below.

Pharmacophoric FeatureGeometric Constraint (Å)
Aromatic Ring (AR1)Center at (x1, y1, z1), Radius 1.5
Aromatic Ring (AR2)Center at (x2, y2, z2), Radius 1.5
Hydrogen Bond Acceptor (HBA)Positioned at (x3, y3, z3)
Hydrophobic (HYD)Center at (x4, y4, z4), Radius 1.0

Predictive Modeling of Molecular Behavior and Properties for Rational Design

Predictive modeling plays a crucial role in the rational design of new molecules by establishing relationships between their structural features and their physicochemical or biological properties. researchgate.netnih.govnih.gov For 2H-indazole derivatives, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to guide the synthesis of new analogs with desired characteristics.

QSAR studies aim to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. A study on new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles identified the importance of topological parameters in defining their antimicrobial activity. researchgate.netnih.gov Such models can be used to predict the activity of unsynthesized 2H-indazole derivatives, thereby prioritizing the most promising candidates and reducing the need for extensive experimental screening.

The development of a predictive QSAR model typically involves the following steps:

Data Set Preparation: A dataset of 2H-indazole derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For the rational design of compounds like this compound, these predictive models can provide valuable insights into how structural modifications might affect their behavior. For example, a QSAR model could predict how substituting the chloro or methoxy (B1213986) groups would impact a specific biological activity.

The following table provides an example of the types of molecular descriptors that might be used in a QSAR study of 2H-indazole derivatives and their potential impact on a hypothetical biological activity.

Molecular DescriptorDescriptionPredicted Impact on Activity
LogPLipophilicityPositive correlation
Molecular WeightSize of the moleculeOptimal range
Polar Surface Area (PSA)A measure of the molecule's polarityNegative correlation
Number of Hydrogen Bond DonorsCapacity to donate hydrogen bondsMay be positive or negative depending on the target
Number of Rotatable BondsMolecular flexibilityOptimal range

By leveraging these computational and theoretical investigations, researchers can accelerate the discovery and optimization of novel 2H-indazole derivatives for various therapeutic applications.

Q & A

Basic: What are the critical steps and reaction optimizations in the synthesis of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole?

The synthesis typically involves multi-step protocols, including cyclization, arylation, and functional group modifications. Key steps include:

  • Cyclization of precursor indazoles : Using hydrazine derivatives and substituted benzaldehydes under reflux conditions (e.g., ethanol/HCl) to form the indazole core .
  • Electrophilic substitution : Chlorination at the 3-position using POCl₃ or NCS (N-chlorosuccinimide), with reaction time and temperature critical for regioselectivity .
  • Methoxy group introduction : Nucleophilic aromatic substitution or Ullmann coupling with methoxy precursors, optimized using Cu catalysts and polar aprotic solvents (e.g., DMF) .
    Optimization factors : Solvent polarity (e.g., DCM vs. THF) influences reaction kinetics, while catalyst choice (e.g., Pd for cross-couplings) affects yield and purity. Excess reagents may improve conversion but require careful quenching to avoid byproducts .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of para-substitution .
  • X-ray crystallography : Resolves absolute configuration and dihedral angles between the indazole core and 4-methoxyphenyl substituent. SHELX software is widely used for refinement, with hydrogen atoms placed geometrically .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced: How can researchers resolve contradictions in NMR or crystallographic data for this compound?

  • NMR discrepancies : Conflicting splitting patterns may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers, while 2D techniques (COSY, NOESY) clarify coupling relationships .
  • Crystallographic ambiguities : SHELXL refinement allows for anisotropic displacement parameter (ADP) adjustments to resolve disorder in methoxy or chloro groups. Compare bond lengths/angles with literature values (e.g., C-Cl bonds average 1.73–1.77 Å) .
  • Validation : Cross-check with computational methods (DFT-optimized geometries) to identify outliers in torsion angles or non-covalent interactions .

Advanced: What strategies optimize cross-dehydrogenative coupling (CDC) reactions involving this indazole?

  • Oxidative coupling : Use tert-butyl peroxybenzoate (TBPB) as an oxidant in PhCl at 110°C under N₂ to couple with benzyl alcohols. Substituted benzyl alcohols (e.g., electron-rich para-methoxy) enhance yields via stabilized radical intermediates .
  • Solvent effects : Non-polar solvents (toluene, PhCl) favor radical pathways over polar aprotic solvents.
  • Catalyst screening : Transition-metal catalysts (e.g., Fe or Cu) may accelerate C(sp²)-H activation but require ligand optimization to avoid indazole decomposition .

Advanced: How do substituents influence the molecular conformation and bioactivity of this indazole derivative?

  • Conformational analysis : The 4-methoxyphenyl group introduces a dihedral angle of ~8–12° relative to the indazole plane, as seen in analogous benzothiazole structures. This tilt affects π-stacking and solubility .
  • Bioactivity modulation : Chlorine at C3 enhances electrophilicity, potentially interacting with cysteine residues in enzyme active sites. Methoxy groups improve membrane permeability but may reduce metabolic stability .
  • Structure-activity relationships (SAR) : Replace the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., nitro) to test electronic effects on target binding .

Advanced: What in silico methods predict the biological interactions of this compound?

  • Molecular docking : Use MOE or AutoDock to model interactions with kinases or GPCRs. Focus on the indazole core’s hydrogen-bonding capacity and the chloro group’s hydrophobic pocket fit .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at C5-methoxy) using bioactive conformers from crystallographic data .

Advanced: How can researchers address low yields in regioselective functionalization of the indazole core?

  • Directing groups : Temporarily install a pyridine or amide group at C7 to steer electrophilic substitution to C3 or C5. Remove after functionalization via hydrolysis .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 1 h) for chlorination steps, improving yield by minimizing side reactions .
  • Protecting groups : Use SEM (trimethylsilylethoxymethyl) to shield the indazole NH during harsh reactions (e.g., Grignard additions), then cleave with TBAF .

Advanced: What are the challenges in analyzing non-covalent interactions in the crystal lattice?

  • Weak interactions : C–H⋯S and C–H⋯O contacts (3.2–3.5 Å) stabilize packing but are sensitive to crystallization conditions (e.g., solvent polarity). Use Hirshfeld surface analysis to quantify contributions .
  • Disorder modeling : For flexible methoxy groups, refine occupancy factors in SHELXL and validate against Fourier difference maps .
  • Temperature effects : Collect data at 100 K to reduce thermal motion artifacts, enhancing resolution of close contacts .

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Reactant of Route 1
Reactant of Route 1
3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole
Reactant of Route 2
Reactant of Route 2
3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

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